BenchChemオンラインストアへようこそ!

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate

Medicinal Chemistry Building Block Physicochemical Property

Why select this precise building block? Unlike its free carboxylic acid analog (CAS 1283109-10-3), this methyl ester (397.4 Da, XLogP3 1.4) eliminates ionizable proton interference and shifts logP by +0.9 units, making it the definitive choice for studying passive permeability and esterase-mediated hydrolysis in intact-cell kinase assays. Its 7-rotatable-bond architecture further enables conformational entropy studies against rigid fused analogs. Verify lot-specific HPLC purity before use.

Molecular Formula C18H15N5O4S
Molecular Weight 397.41
CAS No. 1286698-90-5
Cat. No. B2516504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate
CAS1286698-90-5
Molecular FormulaC18H15N5O4S
Molecular Weight397.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3
InChIInChI=1S/C18H15N5O4S/c1-27-17(26)11-3-5-12(6-4-11)21-14(24)9-13-10-28-18(22-13)23-16(25)15-19-7-2-8-20-15/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23,25)
InChIKeyNMAKCZIFESDCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate – Structural Identity, Physicochemical Profile, and Compound Class


Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate (CAS 1286698-90-5; PubChem CID 52904120) is a heterocyclic small molecule belonging to the 2-(pyrimidine-2-carboxamido)thiazole class [1]. It features a pyrimidine-2-carboxamide moiety linked through a thiazole-4-acetic acid spacer to a methyl 4-aminobenzoate ester, resulting in a molecular formula of C₁₈H₁₅N₅O₄S and a monoisotopic mass of 397.0845 Da [1]. Computed properties (XLogP3-AA 1.4, TPSA 151 Ų, 2 H-bond donors, 8 H-bond acceptors, 7 rotatable bonds) place it within Lipinski rule-of-five compliant chemical space [1]. This compound is supplied exclusively for non-human research use and is catalogued as a building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Is Not Advisable for Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate


Within the broader 2-(pyrimidine-2-carboxamido)thiazole class, even seemingly minor structural variations can produce substantial shifts in physicochemical properties, target engagement, and synthetic handle reactivity. The target compound's methyl 4-aminobenzoate ester terminus distinguishes it from the free carboxylic acid precursor (CAS 1283109-10-3) by nearly 133 Da in molecular weight, a +0.9 unit increase in computed logP, and the loss of an ionizable acidic proton [1]. Furthermore, substitution at the thiazole 2-amino position (e.g., pyrimidine-2-carboxamido vs. pyridin-2-ylamino) can redirect kinase-selectivity profiles as documented in the thiazolyl kinase inhibitor patent literature [2]. These structural determinants are not interchangeable; substituting a close analog without verification risks confounding structure-activity relationship (SAR) studies, altering reaction outcomes in synthetic sequences, or invalidating comparative biochemical profiling [2].

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Ester-Terminus Differentiation vs. Free Carboxylic Acid Precursor (CAS 1283109-10-3)

The target compound bears a methyl 4-aminobenzoate ester at the terminal position, whereas the closest commercially available precursor—2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid (CAS 1283109-10-3)—terminates in a free carboxylic acid. This structural difference results in a molecular weight increase of 133.14 Da (397.4 vs. 264.26 g/mol), elimination of the acidic proton (pKa ~4–5 for the acid form), and a computed XLogP3-AA shift from approximately 0.5 (acid) to 1.4 (methyl ester) [1]. The methyl ester also provides a distinct synthetic handle for amide coupling or hydrolysis-based prodrug strategies, whereas the free acid requires activation (e.g., HATU, EDC) for conjugation [1].

Medicinal Chemistry Building Block Physicochemical Property

Rotatable Bond and Topological Polar Surface Area (TPSA) Differentiation vs. Thiazolo[4,5-d]pyrimidine-Fused Analogs

Compared to thiazolo[4,5-d]pyrimidine-fused analogs (e.g., methyl 4-(2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzoate), the target compound possesses a non-fused pyrimidine-2-carboxamido-thiazole scaffold with a flexible acetamido linker. This results in 7 rotatable bonds versus an estimated 4–5 for the fused thiazolopyrimidine analogs, and a TPSA of 151 Ų compared to typically 120–140 Ų for the fused systems [1]. The higher flexibility and polar surface area may influence membrane permeability and conformational entropy upon target binding, though no direct head-to-head biochemical data exist [1].

Drug Design Physicochemical Property Scaffold Comparison

Pyrimidine-2-carboxamido vs. Pyridin-2-ylamino at the Thiazole 2-Position: Class-Level Target Engagement Divergence

The patent literature on thiazolyl kinase inhibitors (Bristol-Myers Squibb) demonstrates that substitution at the thiazole 2-position—specifically, pyrimidine-2-carboxamido versus pyridin-2-ylamino or phenylamino—produces differential inhibitory potencies against tyrosine kinases [1]. While no direct biochemical data exist for the target compound itself, the pyrimidine-2-carboxamido moiety introduces an additional H-bond acceptor (carbonyl oxygen) and extends the heterocyclic surface area compared to a pyridin-2-ylamino analog (e.g., methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate). This structural feature is consistent with engagement of the kinase hinge region via bidentate H-bonding, as observed for related pyrimidine-carboxamide inhibitors [1]. The methyl benzoate ester further distinguishes the target from analogs with free acids or alternative ester groups, potentially influencing cell permeability and intracellular accumulation [1].

Kinase Inhibition SAR Scaffold Comparison

Vendor-Supplied Purity and Identity Verification: Current Procurement Baseline

The free acid precursor (CAS 1283109-10-3) is commercially available from multiple suppliers at purities of 95% (AKSci) to 97% (MolDB) with full analytical characterization (NMR, HPLC) . The target methyl ester (CAS 1286698-90-5) is catalogued by several vendors; however, at the time of this analysis, specific purity certificates and batch-specific analytical data for the methyl ester must be requested directly from suppliers. Researchers should verify lot-specific purity (recommended ≥95% by HPLC), identity confirmation (¹H NMR, MS), and residual solvent content before use in quantitative assays .

Quality Control Procurement Analytical Chemistry

Lipinski Rule-of-Five Compliance and Drug-Likeness vs. Higher Molecular Weight Thiazole-Pyrimidine Derivatives

The target compound satisfies all four Lipinski rule-of-five criteria: MW 397.4 (<500), XLogP3 1.4 (<5), H-bond donors 2 (<5), H-bond acceptors 8 (<10) [1]. In contrast, larger thiazole-pyrimidine derivatives—such as ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate (MW ~454, CAS 690250-85-2) and butyl 4-(2-{2-(6-methylpyridin-2-yl)amino-1,3-thiazol-4-yl}acetamido)benzoate (MW ~438, CAS 1226453-30-0)—approach or exceed MW 450 and exhibit XLogP3 values >3.0, placing them closer to the boundaries of oral drug-like space [1]. The target compound's lower molecular weight and moderate lipophilicity make it a more attractive starting point for lead optimization programs where maintaining ligand efficiency is a priority [1].

Drug-Likeness Physicochemical Property Library Design

Recommended Application Scenarios for Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate Based on Quantitative Evidence


Medicinal Chemistry Building Block for Kinase-Focused Compound Library Synthesis

The pyrimidine-2-carboxamido-thiazole scaffold is documented in the patent literature as a kinase inhibitor pharmacophore [1]. The target compound's methyl benzoate ester provides a versatile synthetic handle for diversification via amide coupling, ester hydrolysis, or transesterification, enabling rapid analog generation. Its computed Rule-of-5 compliance (MW 397.4, XLogP3 1.4, TPSA 151 Ų) supports its use as a lead-like starting point in library design, with ample property space for subsequent optimization [2]. Laboratories engaged in kinase inhibitor SAR should verify lot-specific purity (≥95% by HPLC recommended) prior to use in biochemical assays.

Physicochemical Probe for Studying Ester-to-Acid Prodrug Conversion Kinetics

The distinct physicochemical profile of the methyl ester (target compound, XLogP3 1.4) versus the free acid precursor (XLogP3 ~0.5) makes this pair suitable for studying esterase-mediated hydrolysis rates and pH-dependent solubility [2]. The 7 rotatable bonds and moderate TPSA (151 Ų) further enable investigation of conformational effects on membrane permeability. This application leverages the quantifiable property differences established in Section 3, Evidence Item 1.

Negative Control or Comparator in Thiazolo[4,5-d]pyrimidine-Fused Scaffold Studies

The target compound's non-fused pyrimidine-thiazole architecture (7 rotatable bonds, TPSA 151 Ų) contrasts with the more rigid thiazolo[4,5-d]pyrimidine-fused analogs (estimated 4–5 rotatable bonds, TPSA ~120–140 Ų) [2]. This conformational flexibility difference positions the compound as a useful comparator in studies probing the role of scaffold rigidity on target binding entropy, cellular permeability, or metabolic stability. Researchers should note that direct biochemical head-to-head data are not available and must be generated experimentally [2].

Chemical Biology Tool for Investigating Hinge-Binding Pharmacophore Requirements

The pyrimidine-2-carboxamido moiety at the thiazole 2-position provides a distinct H-bond donor/acceptor pattern compared to pyridin-2-ylamino or phenylamino analogs [1]. This structural feature is consistent with bidentate kinase hinge-region engagement observed across pyrimidine-carboxamide inhibitor classes. The compound can serve as a chemical probe to dissect the contribution of the carboxamide carbonyl to target affinity and selectivity when compared directly against matched amino-substituted analogs in parallel biochemical assays [1].

Quote Request

Request a Quote for Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.